Piperazine, 1-[3-(dimethoxymethylsilyl)propyl]-
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Overview
Description
Piperazine, 1-[3-(dimethoxymethylsilyl)propyl]- is a chemical compound with the molecular formula C10H24N2O2Si and a molecular weight of 232.4 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a piperazine ring and a dimethoxymethylsilyl group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-[3-(dimethoxymethylsilyl)propyl]- typically involves the reaction of piperazine with a suitable silane reagent. One common method is the reaction of piperazine with 3-chloropropylmethyldimethoxysilane under basic conditions . The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-[3-(dimethoxymethylsilyl)propyl]- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethoxymethylsilyl group.
Hydrolysis: The compound is sensitive to hydrolysis, especially in the presence of moisture, leading to the formation of silanols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: The major products are typically substituted piperazine derivatives.
Hydrolysis: The major products are silanols and methanol.
Scientific Research Applications
Piperazine, 1-[3-(dimethoxymethylsilyl)propyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Piperazine, 1-[3-(dimethoxymethylsilyl)propyl]- involves its ability to form stable bonds with various substrates. The dimethoxymethylsilyl group can undergo hydrolysis to form silanols, which can then react with other functional groups to form stable siloxane bonds . This property makes it useful in surface modification and the preparation of functionalized materials .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Piperazine, 1-[3-(dimethoxymethylsilyl)propyl]- is unique due to its specific combination of a piperazine ring and a dimethoxymethylsilyl group. This combination imparts unique chemical properties, such as enhanced reactivity and stability, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C10H22N2O2Si |
---|---|
Molecular Weight |
230.38 g/mol |
InChI |
InChI=1S/C10H22N2O2Si/c1-13-10(14-2)15-9-3-6-12-7-4-11-5-8-12/h10-11H,3-9H2,1-2H3 |
InChI Key |
DKCFAONVOOBSTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(OC)[Si]CCCN1CCNCC1 |
Origin of Product |
United States |
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